2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a brominated phenol group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde under specific conditions to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially leading to the formation of amines.
Substitution: The bromine atom in the phenol group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with proteins. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide stands out due to the presence of the brominated phenol group. This bromine atom can participate in unique substitution reactions, providing a pathway to a diverse range of derivatives. Additionally, the combination of the benzothiazole ring and the hydrazide moiety enhances its biological activity, making it a valuable compound for research.
Properties
Molecular Formula |
C16H12BrN3O2S2 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12BrN3O2S2/c17-11-5-6-13(21)10(7-11)8-18-20-15(22)9-23-16-19-12-3-1-2-4-14(12)24-16/h1-8,21H,9H2,(H,20,22)/b18-8+ |
InChI Key |
SAOBFDPYYQDHTI-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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